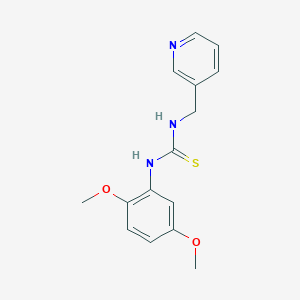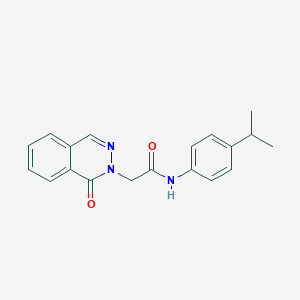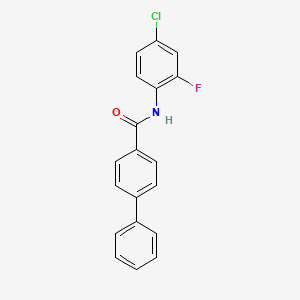![molecular formula C21H20O5 B5727171 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727171.png)
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one, also known as Hesperetin, is a flavonoid that is commonly found in citrus fruits. Hesperetin has been found to have numerous potential health benefits due to its antioxidant and anti-inflammatory properties.
Mechanism of Action
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one exerts its effects through various mechanisms. It has been found to scavenge free radicals and reduce oxidative stress, which can lead to cellular damage and contribute to the development of chronic diseases. Additionally, hesperetin has been found to inhibit the activity of certain enzymes that are involved in inflammation, which may help to reduce inflammation and prevent the development of chronic diseases.
Biochemical and Physiological Effects:
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one has been found to have numerous biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and damage to cellular DNA. Additionally, hesperetin has been found to improve insulin sensitivity and reduce blood glucose levels in animal studies.
Advantages and Limitations for Lab Experiments
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a popular choice for research studies. Additionally, hesperetin has been found to have low toxicity, which makes it a safe compound to use in lab experiments. However, hesperetin has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, hesperetin has low bioavailability, which can limit its effectiveness in certain studies.
Future Directions
There are several future directions for research on hesperetin. One area of interest is the potential use of hesperetin as a therapeutic agent for the treatment of chronic diseases such as cancer, diabetes, and cardiovascular disease. Additionally, further research is needed to understand the mechanisms by which hesperetin exerts its effects and to identify potential targets for therapeutic intervention. Finally, more studies are needed to investigate the safety and efficacy of hesperetin in humans.
Synthesis Methods
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one can be synthesized from hesperidin, which is a flavonoid glycoside found in citrus fruits. The synthesis involves the hydrolysis of hesperidin to produce hesperetin. The process can be carried out using various methods, including acid hydrolysis, enzymatic hydrolysis, and alkaline hydrolysis.
Scientific Research Applications
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one has been the subject of numerous scientific studies due to its potential health benefits. Studies have shown that hesperetin has antioxidant and anti-inflammatory properties that may help to reduce the risk of chronic diseases such as cancer, diabetes, and cardiovascular disease. Additionally, hesperetin has been found to have neuroprotective effects and may help to improve cognitive function.
properties
IUPAC Name |
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-12-13(2)21(23)26-20-14(3)19(10-9-17(12)20)25-11-18(22)15-5-7-16(24-4)8-6-15/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSCXSDBPYLQQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-2-methylphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5727107.png)



![2-(3-methylphenyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5727137.png)
![2-(4-chlorophenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5727145.png)
![2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropoxyphenyl)acetamide](/img/structure/B5727161.png)



![1-benzyl-5-({[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5727190.png)
![2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5727194.png)

![2-(5-chloro-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5727210.png)